
Di-(isobutyl)dimercaptosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-(isobutyl)dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. DIDS is a derivative of dimercaptosuccinic acid (DMSA), which is a well-known chelating agent used in the treatment of heavy metal poisoning. DIDS has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
作用機序
Di-(isobutyl)dimercaptosuccinate works by binding to heavy metals in biological systems and forming stable complexes that are excreted from the body. The mechanism of action of Di-(isobutyl)dimercaptosuccinate is similar to that of other chelating agents, such as DMSA and ethylenediaminetetraacetic acid (EDTA). Di-(isobutyl)dimercaptosuccinate has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Biochemical and Physiological Effects:
Di-(isobutyl)dimercaptosuccinate has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to reduce the levels of heavy metals in the blood and tissues of animals exposed to heavy metals. Di-(isobutyl)dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure. In addition, Di-(isobutyl)dimercaptosuccinate has been shown to have a protective effect on the liver and kidneys, which are organs that are particularly susceptible to damage from heavy metal exposure.
実験室実験の利点と制限
One of the main advantages of Di-(isobutyl)dimercaptosuccinate is its ability to remove heavy metals from biological systems. This makes it a valuable tool for studying the effects of heavy metal exposure on biological systems. However, Di-(isobutyl)dimercaptosuccinate also has some limitations. For example, it can be difficult to administer Di-(isobutyl)dimercaptosuccinate to animals in a controlled manner, and it can be toxic at high doses. In addition, Di-(isobutyl)dimercaptosuccinate may not be effective against all types of heavy metals.
将来の方向性
There are a number of potential future directions for research on Di-(isobutyl)dimercaptosuccinate. One area of research could be the development of new chelating agents that are more effective than Di-(isobutyl)dimercaptosuccinate at removing certain heavy metals. Another area of research could be the use of Di-(isobutyl)dimercaptosuccinate in the treatment of heavy metal poisoning in humans. Finally, research could be focused on understanding the mechanisms of action of Di-(isobutyl)dimercaptosuccinate and other chelating agents, in order to develop new treatments for heavy metal toxicity.
合成法
The synthesis of Di-(isobutyl)dimercaptosuccinate involves the reaction of isobutyl bromide with sodium dimercaptosuccinate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
科学的研究の応用
Di-(isobutyl)dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals and remove them from biological systems. It has been used in studies of heavy metal toxicity, as well as in studies of the effects of heavy metals on biological systems. Di-(isobutyl)dimercaptosuccinate has also been used in studies of the mechanisms of action of heavy metals, as well as in studies of the biochemical and physiological effects of heavy metal exposure.
特性
CAS番号 |
118908-62-6 |
|---|---|
製品名 |
Di-(isobutyl)dimercaptosuccinate |
分子式 |
C12H22O4S2 |
分子量 |
294.4 g/mol |
IUPAC名 |
bis(2-methylpropyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C12H22O4S2/c1-7(2)5-15-11(13)9(17)10(18)12(14)16-6-8(3)4/h7-10,17-18H,5-6H2,1-4H3/t9-,10+ |
InChIキー |
JZBJIXRVUYHAQC-AOOOYVTPSA-N |
異性体SMILES |
CC(C)COC(=O)[C@@H]([C@@H](C(=O)OCC(C)C)S)S |
SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
正規SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
同義語 |
di-(isobutyl)dimercaptosuccinate DiBDMS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



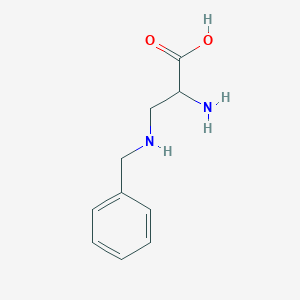
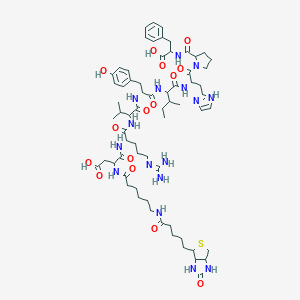
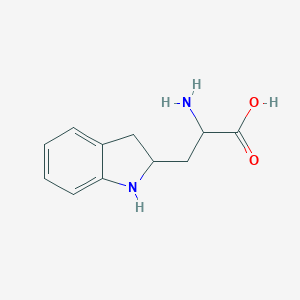

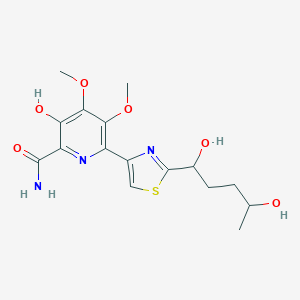
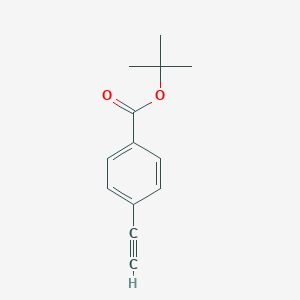
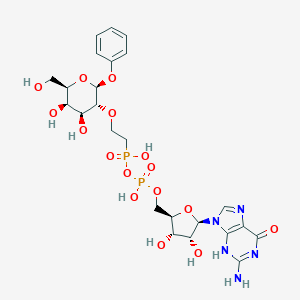
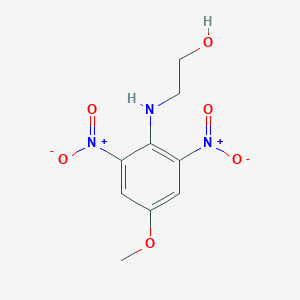


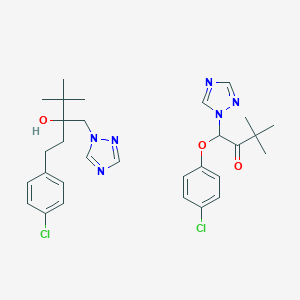
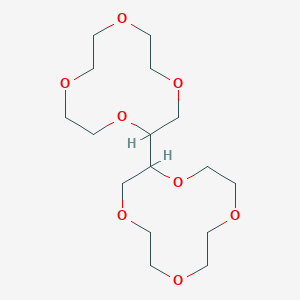
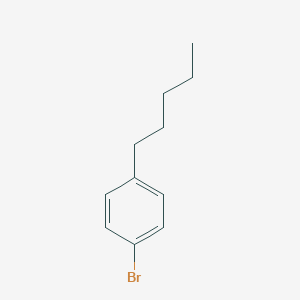
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)